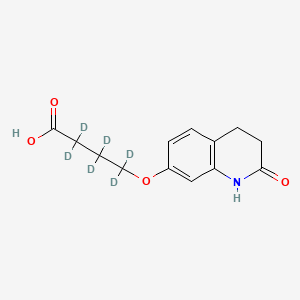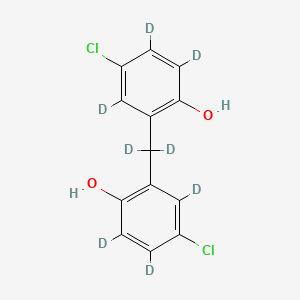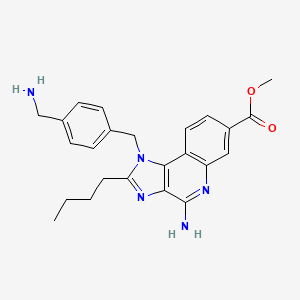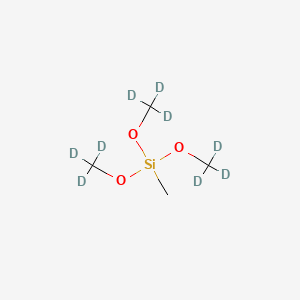
Fenoxycarb-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenoxycarb-13C6 is a stable isotope-labeled version of fenoxycarb, a carbamate insect growth regulator. Fenoxycarb is known for its role as a juvenile hormone agonist, which means it mimics the action of natural juvenile hormones in insects, disrupting their growth and development . The incorporation of carbon-13 isotopes into fenoxycarb allows for detailed studies in various scientific fields, including pharmacokinetics and metabolic profiling.
Preparation Methods
The synthesis of Fenoxycarb-13C6 involves the incorporation of carbon-13 isotopes into the fenoxycarb molecule. This process typically requires specialized reagents and conditions to ensure the stable incorporation of the isotopes. The industrial production of this compound follows similar synthetic routes as fenoxycarb but with the addition of carbon-13 labeled precursors . The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Fenoxycarb-13C6, like its unlabeled counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fenoxycarb can lead to the formation of phenolic compounds, while reduction can yield amine derivatives .
Scientific Research Applications
Fenoxycarb-13C6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for studying reaction mechanisms and metabolic pathways . In biology, it helps in understanding the effects of juvenile hormone analogs on insect development and behavior . In medicine, this compound is used in pharmacokinetic studies to track the distribution and metabolism of fenoxycarb in the body . Industrially, it is employed in the development of new insecticides and pest control strategies .
Mechanism of Action
Fenoxycarb-13C6 exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insects from reaching maturity . This leads to the inhibition of metamorphosis and reproduction, effectively controlling insect populations. The molecular targets involved include juvenile hormone receptors and associated signaling pathways.
Comparison with Similar Compounds
Fenoxycarb-13C6 is unique due to its stable isotope labeling, which allows for detailed studies that are not possible with unlabeled compounds. Similar compounds include other juvenile hormone analogs like methoprene and pyriproxyfen. While these compounds also act as juvenile hormone agonists, this compound’s isotope labeling provides additional insights into its pharmacokinetics and metabolic profiles.
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
307.29 g/mol |
IUPAC Name |
ethyl N-[2-[4-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i3+1,4+1,5+1,6+1,7+1,15+1 |
InChI Key |
HJUFTIJOISQSKQ-GPRCWHICSA-N |
Isomeric SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


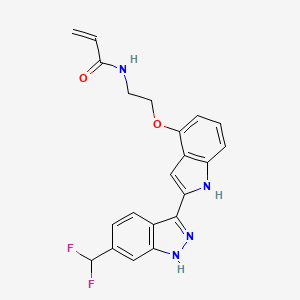
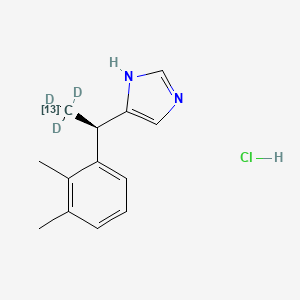
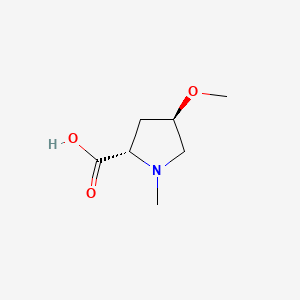
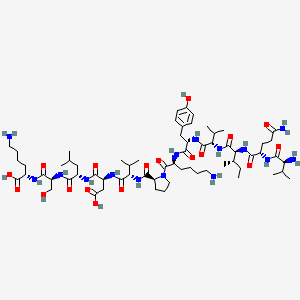
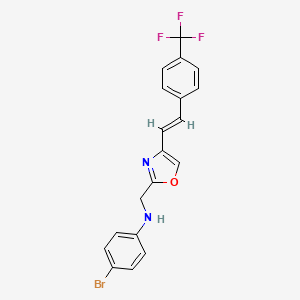
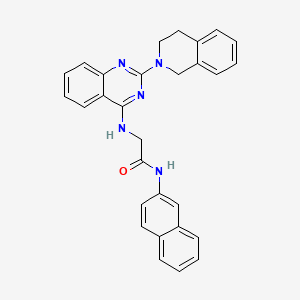
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)

